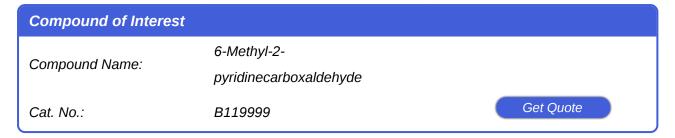


A Technical Guide to 6-Methyl-2pyridinecarboxaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **6-methyl-2-pyridinecarboxaldehyde**, a versatile heterocyclic aldehyde. The document details its fundamental chemical and physical properties, outlines a key synthetic application with a detailed experimental protocol, and discusses its role in the development of novel chemical entities for research and pharmaceutical applications.

Core Properties of 6-Methyl-2pyridinecarboxaldehyde

6-Methyl-2-pyridinecarboxaldehyde is a valuable building block in organic synthesis, prized for its dual reactivity stemming from the pyridine ring and the aldehyde functional group.[1] This structure allows for a wide range of chemical modifications, making it a key intermediate in the synthesis of pharmaceuticals, ligands for coordination chemistry, and functional materials.[1]

Physicochemical and Identification Data

The fundamental properties and identifiers of **6-methyl-2-pyridinecarboxaldehyde** are summarized below for easy reference.



Property	Value	Reference(s)
Molecular Formula	C7H7NO	[2]
Molecular Weight	121.14 g/mol	[2]
IUPAC Name	6-methylpyridine-2- carbaldehyde	[2][3]
CAS Number	1122-72-1	[2]
Appearance	Light yellow to brown low melting solid	[4]
Melting Point	31-33 °C	[4]
Boiling Point	188.6 °C at 760 mmHg	[4]
Density	1.095 g/cm ³	[4]
Solubility	Soluble in methanol	
SMILES	CC1=NC(=CC=C1)C=O	[2]
InChIKey	AHISYUZBWDSPQL- UHFFFAOYSA-N	[2]

Synthetic Applications and Experimental Protocols

A primary application of **6-methyl-2-pyridinecarboxaldehyde** is in the synthesis of Schiff bases and their subsequent metal complexes. Schiff bases, characterized by an azomethine group (-CH=N-), are formed through the condensation of a primary amine with an aldehyde.[2] The resulting imines are important ligands in coordination chemistry and are investigated for various biological activities.[2]

Experimental Protocol: Synthesis of a Schiff Base and a Subsequent Metal Complex

This protocol details a general procedure for the synthesis of a Schiff base from **6-methyl-2-pyridinecarboxaldehyde** and a primary amine, followed by the formation of a metal (II) complex.



Part 1: Synthesis of the Schiff Base Ligand

- Dissolution: Dissolve **6-methyl-2-pyridinecarboxaldehyde** (1 mmol) in 25 mL of a suitable solvent such as methanol or ethanol in a round-bottom flask.
- Addition of Amine: To this solution, add an equimolar amount (1 mmol) of the desired primary amine (e.g., a substituted aniline) dissolved in the same solvent.
- Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the condensation reaction.
- Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). In many cases, a precipitate of the Schiff base will form.
 The reaction may be gently refluxed for 2-4 hours to ensure completion.
- Isolation and Purification: Cool the reaction mixture. Collect the precipitated Schiff base by filtration. Wash the solid with cold solvent (e.g., ethanol) and dry it in a desiccator. The purity of the product can be confirmed by measuring its melting point and using spectroscopic techniques like FT-IR and NMR. In FT-IR spectra, the formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (C=N) group, typically around 1600 cm⁻¹.[2]

Part 2: Synthesis of the Metal (II) Complex

- Ligand Solution: Prepare a hot solution of the synthesized Schiff base ligand (2 mmol) in 30 mL of ethanol.
- Metal Salt Solution: In a separate beaker, dissolve a metal (II) salt (1 mmol), for example, CuCl₂·2H₂O or NiCl₂·6H₂O, in 20 mL of ethanol.
- Complexation: Add the metal salt solution dropwise to the hot, stirred solution of the Schiff base ligand.
- pH Adjustment: Adjust the pH of the mixture to approximately 7-8 using a dilute ethanolic solution of a base like NaOH or ammonia to facilitate deprotonation and coordination.



- Reaction: Reflux the reaction mixture for 4-6 hours. A colored precipitate of the metal complex should form.
- Isolation: Cool the mixture to room temperature. Collect the complex by filtration, wash it with ethanol, and then dry it.

Key Research Applications

Derivatives of **6-methyl-2-pyridinecarboxaldehyde** are actively being explored by researchers in several areas of drug discovery and materials science.

Anticonvulsant Properties

This aldehyde is a precursor in the synthesis of compounds that exhibit anticonvulsant properties.[4][5] For instance, it has been used in the synthesis of 1-(10-cyano- and -10-bromo-5H-dibenzo[a,d]cyclohepten-5-yl)-4-[(arylmethylene)amino]piperazines.[4][5] The evaluation of such compounds typically involves in vivo models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests to determine their efficacy and neurotoxicity.[6][7]

Coordination Chemistry and Catalysis

The ability of **6-methyl-2-pyridinecarboxaldehyde** derivatives, particularly Schiff bases, to act as bidentate or tridentate ligands allows for the formation of stable complexes with a variety of transition metals.[1] These metal complexes are of significant interest for their potential catalytic activities and have been studied for applications in organic synthesis.[1]

Antimicrobial and Antitumor Research

Schiff base complexes derived from heterocyclic aldehydes are a well-established class of compounds with potential biological activities. While specific studies on the direct signaling pathway of **6-methyl-2-pyridinecarboxaldehyde** are not prevalent, related structures are known to exhibit antimicrobial and antitumor activities.[8] The mechanism of action for similar metal complexes is often proposed to involve interactions with biological macromolecules like DNA, leading to apoptosis or cell cycle arrest.

Workflow and Pathway Diagrams

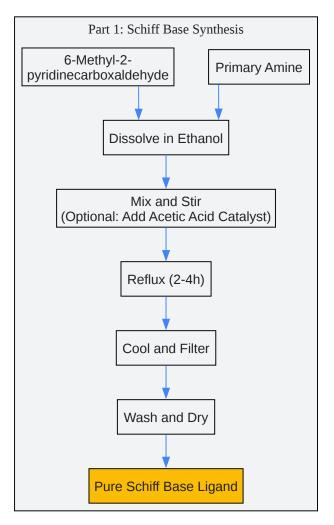


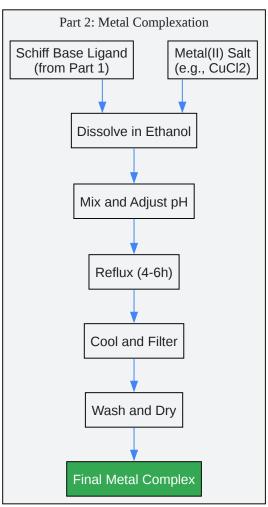
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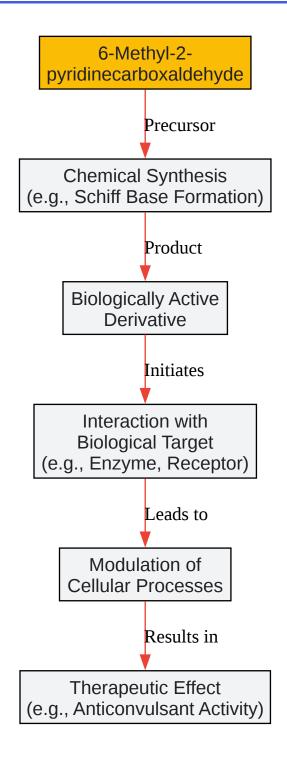
To visually represent the processes described, the following diagrams illustrate the logical flow of synthesis and a general concept of its application in creating biologically active agents.











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